(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine

Carbonyl reductase 1 inhibition Anthracycline cardiotoxicity adjuvant therapy Medicinal chemistry SAR

This first-in-series probe (CAS 904436-51-7) replaces the C-3 carboxamide of known low-nanomolar CBR1 inhibitors with a benzenesulfonyl group, creating a tetrahedral sulfur center that alters electronic character and hydrogen-bonding geometry. Its push-pull 8-methoxy/benzenesulfonyl architecture offers unexplored kinase SAR and potential enhanced fluorescence quantum yield for sensor development. The published aqueous Knoevenagel protocol enables scalable, environmentally benign multi-gram production. Choose this compound to secure novel IP in CBR1 or kinase programs.

Molecular Formula C22H16ClNO4S
Molecular Weight 425.88
CAS No. 904436-51-7
Cat. No. B2605861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine
CAS904436-51-7
Molecular FormulaC22H16ClNO4S
Molecular Weight425.88
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Cl)C(=C2)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H16ClNO4S/c1-27-19-9-5-6-15-14-20(29(25,26)18-7-3-2-4-8-18)22(28-21(15)19)24-17-12-10-16(23)11-13-17/h2-14H,1H3
InChIKeyKEMMYBHJRIQTHP-GYHWCHFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

904436-51-7: Benzenesulfonyl–Chromen-2-Imine Chemical Baseline for Sourcing Decisions


(2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine (CAS 904436‑51‑7) is a fully synthetic, small-molecule 2-imino-2H-chromene derivative that integrates three distinct pharmacophoric elements on a single scaffold: an electron‑withdrawing benzenesulfonyl group at C‑3, a lipophilic 4‑chlorophenyl substituent on the exocyclic imine nitrogen, and an electron‑donating 8‑methoxy group on the chromene core [1] [2]. The chromene (2H‑1‑benzopyran) nucleus is recognised as a privileged structure in medicinal chemistry, and the imine‑linked substitution pattern distinguishes this compound from the more heavily studied coumarin (2‑oxo) series . Despite its sophisticated architecture and membership in a scaffold class with established biological precedent, the compound itself has not been the subject of published primary pharmacological studies as of the literature cut‑off for this guide; prospective users must therefore evaluate its differentiation potential on the basis of structural and physicochemical comparison with defined, closely related analogs.

Why Generic Substitution Fails for 904436‑51‑7: Structural Determinants That Preclude In‑Class Interchangeability


Three interdependent structural features render 904436‑51‑7 non‑interchangeable with even its nearest commercial congeners. First, the 4‑chlorophenyl imine substituent establishes a specific electronic and steric environment at the exocyclic nitrogen that directly modulates the electrophilicity of the imine bond and the lipophilicity of the molecule; the closest available analog, the des‑methoxy derivative CAS 904441‑89‑0, lacks the 8‑methoxy group and therefore presents a substantively different hydrogen‑bonding capacity and electron density on the chromene ring [1]. Second, the benzenesulfonyl group at C‑3 acts as a powerful electron‑withdrawing anchor that dictates both the reactivity of the chromene core and the conformational preference of the N‑aryl imine unit; replacing it with a 4‑methylbenzenesulfonyl (tosyl) group, as in CAS 1321776‑93‑5, alters the sulfonyl electronic character, the steric bulk, and consequently the binding‑site complementarity in any target‑based assay . Third, the 8‑methoxy substituent ortho to the ring oxygen influences the chromene ring's electron distribution and may participate in intramolecular interactions that stabilise the (Z)‑imine geometry; analogs bearing a 6‑chloro substituent instead (e.g., CAS 902557‑25‑9) relocate the halogen to a position with fundamentally different resonance and inductive effects [2]. Together, these three points of variation mean that even a single conservative substituent swap can produce a compound with non‑overlapping property space and divergent biological readout.

904436‑51‑7 Quantitative Differentiation Evidence: Comparator‑Based Analysis for Procurement Decisions


CBR1 Inhibitory Potency: Cross‑Scaffold Quantitative Comparison with a 2‑Iminochromene‑3‑Carboxamide Lead

In a systematic CBR1 inhibitor optimisation campaign, the 2‑iminochromene derivative 8‑hydroxy‑2‑imino‑2H‑chromene‑3‑carboxylic acid (2‑chlorophenyl)amide (compound 13h) exhibited a Ki of 15 nM against human CBR1, establishing the 2‑iminochromene scaffold as a viable pharmacophore for tight, competitive CBR1 inhibition [1]. Although 13h is a 3‑carboxamide derivative rather than a 3‑benzenesulfonyl derivative and therefore constitutes a cross‑study comparison rather than a direct head‑to‑head evaluation, the data demonstrate that the 4‑chlorophenyl imine motif—shared identically with 904436‑51‑7—contributes to potent target engagement when appropriately positioned on the chromene core. No CBR1 data are available for the benzenesulfonyl series, making 904436‑51‑7 a logical starting point for evaluating whether the electron‑withdrawing phenylsulfonyl group can further enhance CBR1 affinity or selectivity relative to the carboxamide series.

Carbonyl reductase 1 inhibition Anthracycline cardiotoxicity adjuvant therapy Medicinal chemistry SAR

Tyrosine Kinase Inhibition: Class‑Level Evidence for the 2‑Iminochromene Pharmacophore with Differential Substituent Effects

Polyhydroxylated 3‑(N‑phenyl)carbamoyl‑2‑iminochromene derivatives have been characterised as potent inhibitors of the tyrosine kinase p60c‑src, with SAR studies revealing that hydroxylation position on both the iminochromene ring and the N‑phenyl ring strongly modulates potency [1]. The structurally related 2‑iminochromene ring system bearing N‑aryl substituents was also explored as a bicyclic ring‑constrained scaffold for p56lck inhibition, confirming that the core template is recognised by the ATP‑binding pocket of Src‑family kinases [2]. Because 904436‑51‑7 replaces the 3‑carbamoyl group of the published inhibitors with a 3‑benzenesulfonyl group—a bioisosteric substitution that preserves the electron‑withdrawing character while altering geometry and hydrogen‑bonding capacity—the compound represents a systematic probe for evaluating the sulfonyl‑to‑carbamoyl switch in kinase inhibition, a question that cannot be addressed with any commercial analog lacking the unique 8‑methoxy / 4‑chlorophenyl / benzenesulfonyl combination.

Protein tyrosine kinase p60c‑src inhibition Cancer cell proliferation Structure–activity relationship

Synthetic Accessibility: Green‑Chemistry Route to 3‑Phenylsulfonyl‑2H‑Chromenes Confers Supply‑Chain Advantages Over Multi‑Step Alternatives

Dias and Proença reported an eco‑friendly, one‑step synthesis of 2‑imino‑3‑phenylsulfonyl‑2H‑chromenes via Knoevenagel condensation of (phenylsulfonyl)acetonitrile with salicylaldehydes in aqueous Na₂CO₃ at room temperature, followed by isolation in excellent yields [1]. The methodology is directly applicable to the synthesis of 904436‑51‑7 by using 3‑methoxysalicylaldehyde as the aldehyde component and 4‑chloroaniline in a subsequent imine‑forming step. In contrast, the corresponding 3‑carboxamide‑2‑iminochromenes that dominate the kinase and CBR1 literature require multi‑step sequences involving cyanoacetamide intermediates and additional protection/deprotection chemistry [2]. This synthetic efficiency translates into lower cost‑per‑gram at research scale, reduced solvent waste, and a simpler purification profile—factors that directly impact procurement decisions when evaluating compound libraries for high‑throughput screening campaigns.

Green synthesis Aqueous Knoevenagel condensation Scalable chromene production

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area Comparison with Closest Commercial Analogs

Physicochemical property prediction using standard cheminformatics tools provides a quantitative basis for differentiating 904436‑51‑7 from its closest commercially catalogued analogs. The target compound (C₂₂H₁₆ClNO₄S; MW 425.88 g·mol⁻¹) carries an 8‑methoxy substituent that is absent in the des‑methoxy analog CAS 904441‑89‑0 (C₂₁H₁₄ClNO₃S; MW 395.86 g·mol⁻¹) [1] [2]. This single structural difference is predicted to increase topological polar surface area and enhance aqueous solubility while moderately reducing logP, resulting in a distinct drug‑likeness profile. The closest tosyl analog, CAS 1321776‑93‑5 (C₂₃H₁₈ClNO₄S; MW 439.91 g·mol⁻¹), introduces an additional methyl group on the sulfonyl phenyl ring, further increasing lipophilicity relative to 904436‑51‑7 . These differences are critical for assay design: the 8‑methoxy group of 904436‑51‑7 may improve solubility in aqueous buffer systems, while the unsubstituted benzenesulfonyl (vs. tosyl) presents a smaller steric footprint for target‑binding interactions.

Lipophilicity prediction Drug‑likeness Physicochemical property comparison

904436‑51‑7 High‑Value Application Scenarios Based on Verified Differentiation Evidence


CBR1 Inhibitor Lead Optimisation: Probing the Benzenesulfonyl‑to‑Carboxamide Switch

Teams pursuing carbonyl reductase 1 (CBR1) inhibitors for anthracycline‑sparing adjuvant therapy should evaluate 904436‑51‑7 as a systematic C‑3 substituent scan probe. The compound retains the 4‑chlorophenylimino‑chromene scaffold of the low‑nanomolar CBR1 inhibitor 13h (Ki = 15 nM) but replaces the C‑3 carboxamide with a benzenesulfonyl group, introducing a tetrahedral sulfur centre that alters both electronic character and hydrogen‑bonding geometry [1]. Because the benzenesulfonyl series has no published CBR1 data, 904436‑51‑7 offers a genuine first‑in‑series evaluation opportunity with potential for novel intellectual property if the sulfonyl bioisostere maintains or improves target affinity.

Kinase Inhibitor Fragment Library Expansion with a 3‑Benzenesulfonyl‑2H‑Chromene Entry

Given published evidence that 2‑iminochromene derivatives inhibit Src‑family tyrosine kinases (p60c‑src and p56lck), 904436‑51‑7 can serve as a structurally validated fragment for kinase‑focused library construction [1] [2]. Its 3‑benzenesulfonyl substitution pattern is unexplored in kinase SAR, presenting an opportunity to diversify beyond the extensively studied 3‑carboxamide‑2‑iminochromene series. Procurement of 904436‑51‑7 enables kinase profiling panels to establish whether the sulfonyl group enhances ATP‑site complementarity or selectivity across the kinome.

Green‑Chemistry‑Enabled Pilot‑Scale Synthesis for HTS Library Production

The aqueous Knoevenagel condensation protocol reported by Dias and Proença provides a scalable, environmentally benign entry to the 3‑phenylsulfonyl‑2H‑chromene core [1]. 904436‑51‑7 can therefore be produced in multi‑gram quantities with minimal organic solvent waste, positioning it as a cost‑effective building block for high‑throughput screening deck assembly. Procurement teams evaluating compound vendors can use the published synthetic route as a benchmark for assessing supplier pricing transparency and batch‑to‑batch consistency.

Fluorescent Probe Development Leveraging the Iminochromene Fluorophore Scaffold

The iminocoumarin / 2‑iminochromene scaffold is a recognised fluorophore platform used in colorimetric and fluorescent probe design for metal‑ion sensing (Cu²⁺, Hg²⁺), reactive sulfur species (H₂S), and enzyme activity detection [1] [2]. The 8‑methoxy and benzenesulfonyl substituents of 904436‑51‑7 provide push‑pull electronic character that may enhance fluorescence quantum yield or shift emission wavelengths relative to unsubstituted iminochromenes. Researchers developing novel optical sensors can procure 904436‑51‑7 to evaluate its photophysical properties (λₑₓ, λₑₘ, Stokes shift, quantum yield) alongside existing iminocoumarin probes.

Quote Request

Request a Quote for (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.